

Technical Application Note: High-Fidelity Fragment Condensation of Z-His-Ala-OH

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Compound of Interest

Compound Name: *Z-His-Ala-OH*

CAS No.: 13056-38-7

Cat. No.: B079664

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Abstract & Strategic Overview

Coupling a protected dipeptide fragment, such as **Z-His-Ala-OH** (N-benzyloxycarbonyl-L-histidyl-L-alanine), to an amino acid ester is a non-trivial transformation in peptide chemistry. Unlike stepwise synthesis (adding single amino acids), fragment condensation carries a high risk of epimerization (racemization) at the activated C-terminal residue—in this case, Alanine.

The mechanism of racemization typically proceeds via the formation of a 5(4H)-oxazolone intermediate. While urethane protecting groups (like Z, Boc, Fmoc) prevent racemization during single amino acid activation, they do not protect the C-terminal residue of a peptide fragment. Furthermore, the Histidine imidazole group, if unprotected, can act as an intramolecular base, catalyzing this epimerization (the "self-catalyzed" pathway).

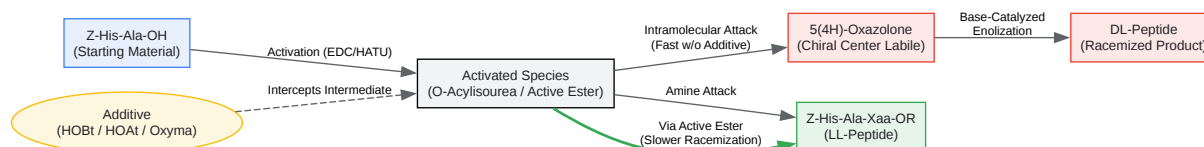
This guide provides three validated protocols designed to suppress oxazolone formation and ensure high chiral integrity (>98% diastereomeric excess).

Critical Mechanistic Insight: The Oxazolone Danger

Understanding the enemy is the first step to defeating it. When the carboxyl group of **Z-His-Ala-OH** is activated, the carbonyl oxygen of the preceding amide bond (the His-Ala bond) can attack the activated carbonyl, forming a cyclic oxazolone. This intermediate is highly prone to base-catalyzed enolization, destroying the chirality at the Alanine alpha-carbon.

Visualization: The Racemization Pathway vs. Suppression

The following diagram illustrates the competition between the desired coupling and the fatal racemization pathway.



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Caption: Figure 1. Kinetic competition between oxazolone-mediated racemization and additive-assisted amide bond formation.

Reagent Selection Guide

For this specific coupling (**Z-His-Ala-OH**), standard reagents must be tuned for "fragment mode."

Reagent Class	Recommended Reagents	Role in Z-His-Ala-OH Coupling	Risk Profile
Carbodiimides	EDC[1]·HCl or DIC	The "Safe" Choice. Requires additive (HOBT/HOAt) to prevent racemization. [2][3]	Low risk if base is minimized. Slower reaction.
Additives	HOAt or Oxyma Pure	Mandatory. HOAt is superior to HOBT for steric/chiral control.[4]	Essential. Never use carbodiimides alone for fragments.
Phosponium	PyBOP	Good alternative if uronium salts fail.	Moderate risk.[5] Requires base.[1][2]
Uronium	HATU	High reactivity. Use only with weak bases (Collidine) or low temp.	High Risk. Excess base causes rapid racemization.
Specialized	DEPBT	Expert Pick. Phosponate reagent specifically designed for His/Cys racemization suppression.	Very Low Risk. Slower but high fidelity.

Experimental Protocols

Protocol A: The "Gold Standard" (EDC / HOAt)

Best for: Routine synthesis, scale-up, and ensuring maximum chiral purity.

Materials:

- **Z-His-Ala-OH** (1.0 equiv)
- Amino Acid Ester[2][5][6]·HCl (e.g., H-Leu-OMe·HCl) (1.0 equiv)[2]

- EDC[7]·HCl (1.1 equiv)
- HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 equiv)
- NMM (N-Methylmorpholine) (1.0 equiv - strictly to neutralize ester salt)
- Solvent: Anhydrous DMF (Concentration 0.1 M - 0.2 M)

Step-by-Step Procedure:

- Preparation of Amine: In a separate vial, dissolve the Amino Acid Ester·HCl (1.0 mmol) in minimal DMF. Add NMM (1.0 mmol) to neutralize the salt. Critical: Do not use excess base.
- Activation: In the main reaction vessel, dissolve **Z-His-Ala-OH** (1.0 mmol) and HOAt (1.1 mmol) in DMF.
- Cooling: Cool the acid/HOAt solution to 0°C (ice-water bath).
- Coupling Initiation: Add EDC·HCl (1.1 mmol) to the cold acid solution. Stir for 2–3 minutes.
 - Note: Do not pre-activate for long periods (>5 mins) as this increases oxazolone risk.
- Addition: Add the neutralized amine solution (from Step 1) dropwise to the activated acid mixture at 0°C.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Stir for 12–16 hours.
- Workup: Dilute with EtOAc. Wash with 5% NaHCO₃ (remove unreacted acid/HOAt), Water, and Brine. Avoid strong acid washes (e.g., 1N HCl) if the product contains acid-sensitive groups or if the His imidazole is free (it will protonate and extract into water). Dry over Na₂SO₄ and concentrate.[2]

Protocol B: The "Difficult Sequence" Method (HATU / Collidine)

Best for: Sterically hindered amines (e.g., N-methyl amino acids, Val/Ile esters) where EDC is too slow.

Materials:

- **Z-His-Ala-OH** (1.0 equiv)
- Amino Acid Ester[2][5][6]·HCl (1.0 equiv)
- HATU (1.0 equiv)[2]
- 2,4,6-Collidine (TMP) (2.0 equiv)
- Solvent: DMF[1][2][4][5][7][8][9][10]

Why Collidine? It is a weaker base (pKa ~7.4) and more sterically hindered than DIPEA (pKa ~10.5), significantly reducing the rate of alpha-proton abstraction (racemization) while still enabling the coupling.

Step-by-Step Procedure:

- Mixture: Dissolve **Z-His-Ala-OH**, Amino Acid Ester·HCl, and HATU in DMF. Cool to 0°C.[2][7]
 - Note: Unlike EDC, we mix reactants before adding base.
- Base Addition: Add Collidine (2.0 equiv) dropwise.
 - Stoichiometry Check: 1.0 eq neutralizes the HCl salt; 1.0 eq drives the reaction.
- Reaction: Stir at 0°C for 1 hour, then Room Temp for 2–4 hours. HATU reactions are typically fast.
- Workup: Standard EtOAc extraction.

Protocol C: The "Histidine Specialist" (DEPBT)

Best for: Sequences where Histidine racemization is a specific concern or previous attempts showed high DL-isomer content.

Materials:

- DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (1.1 equiv)

- Base: DIPEA (2.0 equiv)[2][7]
- Solvent: THF or DMF[2][5][9]

Procedure:

- Dissolve **Z-His-Ala-OH** and Amino Acid Ester·HCl in THF or DMF.
- Cool to 0°C.
- Add DEPBT.[2][7]
- Add DIPEA dropwise.
- Stir at 0°C for 1 hour, then RT overnight.
 - Mechanism:[3][5][6][11][12][13] DEPBT releases a benzotriazine leaving group that is less electron-withdrawing than OBT/OAt, stabilizing the active ester against racemization.

Analytical Validation (Self-Validating System)

You cannot assume chirality; you must prove it.

The "Anderson" Style Test for Z-His-Ala-X:

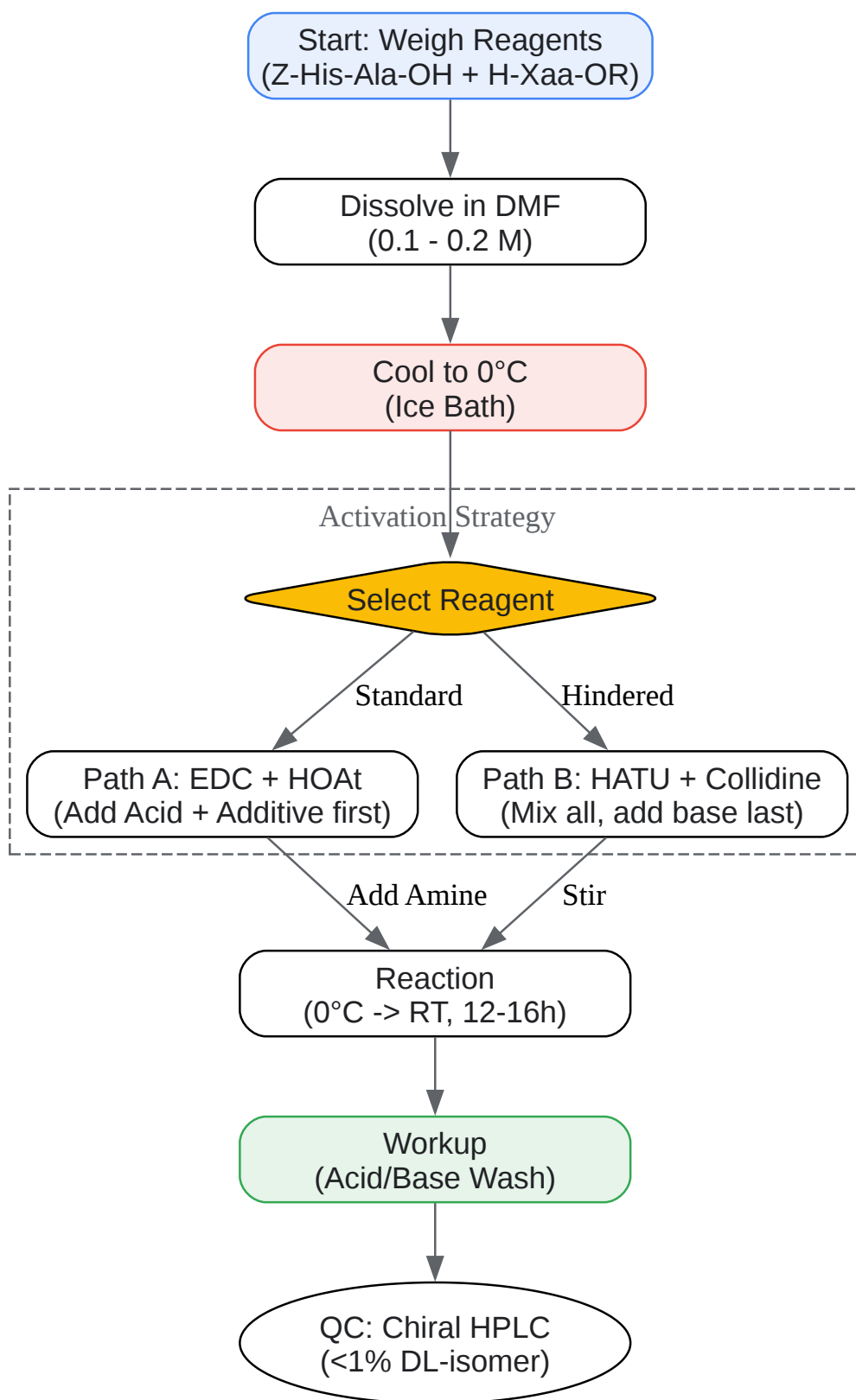
- Reference Standards: You must synthesize the intentional racemate (using a high-racemization method like DCC/DMAP) to identify the retention times of the LL and DL isomers.
- HPLC Method:
 - Column: Chiralpak IA or IC (immobilized polysaccharide) or a C18 column (if diastereomers are separable).
 - Mobile Phase: TEAP (Triethylammonium phosphate) buffer pH 3.0 / Acetonitrile gradient.
 - Detection: 220 nm (amide bond) and 254 nm (Z-group/His).
- Calculation:

Target: < 1.0% DL-isomer.

Troubleshooting & Optimization

Observation	Root Cause	Corrective Action
Low Yield	Z-His-Ala-OH insolubility	Switch solvent to NMP or DMSO. Add chaotropic salts (LiCl) if aggregation is suspected.
High Racemization (>5%)	Excess Base	Reduce base. Switch from DIPEA to Collidine or NMM. Ensure 0°C maintenance.
Slow Reaction	Steric hindrance	Switch from EDC/HOAt to HATU/Collidine (Protocol B).
Side Product (+18 mass)	Hydrolysis	Ensure anhydrous solvents. Old DMF can contain amines; use fresh/distilled DMF.

Workflow Visualization



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Caption: Figure 2. Decision tree and workflow for high-fidelity fragment condensation.

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